molecular formula C16H23NO3 B1360719 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid CAS No. 951889-29-5

6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid

Cat. No.: B1360719
CAS No.: 951889-29-5
M. Wt: 277.36 g/mol
InChI Key: OJIDJRLQYJZSRC-UHFFFAOYSA-N
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Description

6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid (CAS 951889-29-5) is an organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . This chemical features a hexanoic acid chain terminated with a carboxylic acid and linked to a diethylamino-substituted phenyl ring via an oxo (ketone) group, a structure often exploited in materials science and synthetic chemistry. The diethylamino group is a strong electron-donor, which, when conjugated with the electron-withdrawing ketone, creates a push-pull system. This molecular architecture is characteristic of compounds investigated for their fluorescent properties and potential application in advanced materials, such as organic light-emitting diodes (OLEDs) or molecular sensors . As a building block, the carboxylic acid terminus allows for further functionalization, typically through amidation or esterification reactions, enabling researchers to synthesize more complex target molecules or develop novel polymeric materials. The compound requires cold-chain transportation to ensure stability and is intended for laboratory research applications only . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the available safety data sheet for proper handling and storage information.

Properties

IUPAC Name

6-[4-(diethylamino)phenyl]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-3-17(4-2)14-11-9-13(10-12-14)15(18)7-5-6-8-16(19)20/h9-12H,3-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIDJRLQYJZSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264924
Record name 4-(Diethylamino)-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-29-5
Record name 4-(Diethylamino)-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diethylamino)-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Functionalized Precursors

A common approach begins with a suitably substituted phenyl compound bearing the diethylamino group, followed by chain extension and oxidation steps to install the keto acid moiety.

  • Starting Materials: 4-(N,N-Diethylamino)benzaldehyde or 4-(N,N-Diethylamino)acetophenone derivatives are frequently used as precursors.

  • Chain Extension: The hexanoic acid chain can be introduced via nucleophilic addition of organolithium reagents or Grignard reagents to ester or aldehyde intermediates, followed by oxidation.

  • Oxidation: Selective oxidation at the 6-position to form the keto group is achieved using mild oxidants to avoid overoxidation of the acid group.

Organolithium-Mediated Carbon-Carbon Bond Formation

A detailed method involves the use of n-butyllithium as a strong base to generate an organolithium intermediate that reacts with electrophilic precursors.

  • Procedure:

    • n-Butyllithium (2.5 M in hexanes) is added dropwise to a solution of the electrophilic precursor (e.g., 4-(N,N-diethylamino)benzaldehyde derivative) in anhydrous tetrahydrofuran (THF) at low temperatures (-98 °C).
    • The mixture is stirred to allow formation of the organolithium species and subsequent nucleophilic attack.
    • The reaction is then gradually warmed to -78 °C and stirred to complete the reaction.
    • Quenching is performed with saturated ammonium chloride solution.
    • The product is extracted, dried, and purified by silica gel chromatography.
  • Advantages: This method allows precise control over the reaction conditions and good yields of the desired keto acid intermediate.

Enzymatic Oxidation Route

An alternative biocatalytic method focuses on the enzymatic oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid, which can then be coupled with the diethylaminophenyl moiety.

  • Enzymes Used: ω-Amino group-oxidizing enzyme (ω-AOX) from Phialemonium species, combined with catalase to prevent hydrogen peroxide accumulation.

  • Conditions: Incubation at 30 °C in potassium phosphate buffer (pH 7.0) for 30 hours results in quantitative conversion (100% yield) of 6-aminohexanoic acid to 6-oxohexanoic acid.

  • Implications: This method offers a green and highly selective approach to prepare the keto acid intermediate under mild conditions.

Reduction and Protection Strategies

In complex syntheses, protecting groups are often used to mask sensitive functional groups during intermediate steps.

  • Protecting Groups: Carbamates, benzylamines, sulfonamides for amines; acetyl, benzyl, benzoyl, and tert-butyldimethylsilyl ethers for hydroxyl groups.

  • Reduction: Catalytic hydrogenation (e.g., with platinum or palladium on carbon) or Staudinger reduction (using tertiary phosphines) is employed to reduce azido intermediates to amines without affecting other functionalities.

  • Purification: Chromatographic techniques on silica gel with solvent systems such as cyclohexane/ethyl acetate mixtures are used to isolate pure compounds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Organolithium-mediated addition n-BuLi, anhydrous THF, -98 to -78 °C High selectivity, good yield Requires strict anhydrous, low temp
Enzymatic oxidation ω-AOX enzyme, catalase, 30 °C, pH 7.0 buffer Green, mild conditions, high yield Limited to keto acid intermediate
Catalytic hydrogenation H2, Pt or Pd/C, alcohol solvents, mild temp Efficient azide to amine reduction Requires hydrogenation setup
Protection/deprotection sequences Various protecting groups, acids/bases for removal Enables complex molecule synthesis Additional steps increase time

Research Findings and Optimization Notes

  • The organolithium approach requires precise temperature control to avoid side reactions and to maintain the integrity of the diethylamino substituent.

  • Enzymatic oxidation provides a highly selective and environmentally friendly method for preparing the keto acid moiety but may require subsequent chemical coupling steps.

  • Catalytic hydrogenation is preferred for reduction of azido intermediates due to operational simplicity and scalability.

  • Protection strategies are critical for multi-step syntheses to prevent undesired side reactions, especially when multiple functional groups are present.

  • Purification by silica gel chromatography using gradient elution (e.g., cyclohexane/ethyl acetate) is standard to achieve high purity (>97%) of the final compound.

Chemical Reactions Analysis

Types of Reactions

6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biochemical and physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

6-(4-Isopropylphenyl)-6-oxohexanoic Acid

  • Substituent : 4-Isopropylphenyl (hydrophobic, bulky).
  • Molecular Weight : 248.32 g/mol .
  • This compound is commercially available for laboratory use, indicating its utility as a building block in synthetic chemistry.

6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid

  • Substituent : 2,5-Dimethoxyphenyl (electron-donating, polar).
  • Molecular Weight : 266.29 g/mol .
  • Properties : Methoxy groups enhance hydrogen bonding capacity, improving aqueous solubility. This derivative is used as a building block in drug discovery due to its balanced hydrophobicity and polarity.

6-(2-Bromophenyl)-6-oxohexanoic Acid

  • Substituent : 2-Bromophenyl (electron-withdrawing, heavy atom).
  • Molecular Weight : 285.13 g/mol .
  • Its higher molecular weight may impact pharmacokinetic properties if used in drug development.

6-(4-(1-Carboxyethyl)phenyl)-6-oxohexanoic Acid

  • Substituent : 4-(1-Carboxyethyl)phenyl (ionizable, polar).
  • Role: Identified as a pharmaceutical impurity of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) .
  • Comparison: The carboxyethyl group introduces an additional acidic proton, enhancing water solubility compared to the diethylamino analog. This structural feature may influence renal clearance or metabolic pathways.

6-(2-Aminophenyl)-6-oxohexanoic Acid

  • Substituent: 2-Aminophenyl (basic, hydrogen-bonding).
  • Origin : Derived from carbazole metabolism in rabbits .
  • Contrasts with the diethylamino group, which offers greater steric bulk and reduced basicity.

Ethyl 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoate

  • Structure : Esterified form of the target compound.
  • Status : Discontinued commercial product, suggesting challenges in synthesis or stability .
  • Utility : Esters are often intermediates in prodrug design or to enhance volatility for chromatographic analysis.

6-(5-Methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic Acid Ethyl Ester

  • Substituent: Imidazolinone ring (heterocyclic, polar).
  • Application : Key intermediate in biotin synthesis via regioselective chlorination .
  • Comparison: The heterocyclic ring introduces rigidity and hydrogen-bonding sites, contrasting with the flexible diethylamino group in the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence ID
6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid 4-(N,N-Diethylamino)phenyl Not reported Lipophilic; potential synthetic intermediate
6-(4-Isopropylphenyl)-6-oxohexanoic acid 4-Isopropylphenyl 248.32 High steric hindrance; lab reagent
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid 2,5-Dimethoxyphenyl 266.29 Enhanced solubility; drug discovery
6-(2-Bromophenyl)-6-oxohexanoic acid 2-Bromophenyl 285.13 Cross-coupling intermediate
6-(4-(1-Carboxyethyl)phenyl)-6-oxohexanoic acid 4-(1-Carboxyethyl)phenyl 278.30 Loxoprofen impurity; increased polarity
6-(2-Aminophenyl)-6-oxohexanoic acid 2-Aminophenyl Not reported Metabolite; pH-dependent reactivity

Key Research Findings and Implications

Substituent Effects: Electron-donating groups (e.g., methoxy) improve aqueous solubility, while bulky groups (e.g., isopropyl) reduce it . Basic groups (e.g., diethylamino, amino) enable pH-responsive behavior, critical for drug delivery systems .

Synthetic Utility :

  • Chlorination and esterification are common modifications for derivatives like biotin precursors or NSAID impurities .

Pharmacological Relevance: Structural analogs of 6-oxohexanoic acids are prevalent in NSAID impurities, highlighting the need for robust analytical methods to monitor such compounds .

Analytical Challenges: Derivatives with aromatic amines (e.g., diethylamino) require optimized chromatographic conditions to prevent peak broadening, as demonstrated in LC-MS/MS methodologies .

Biological Activity

6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the synthesis, biological activity, and relevant case studies of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid involves several steps, including the condensation of an appropriate aldehyde with levulenic acid. The process typically employs catalytic amounts of piperidine and acetic acid in toluene, leading to the formation of various arylidene derivatives, which are subsequently reduced to yield the target compound .

Biological Activity

The biological activity of 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid has been evaluated through various assays, primarily focusing on its anti-inflammatory properties.

Anti-Inflammatory Effects

In a study assessing non-steroidal anti-inflammatory drugs (NSAIDs), this compound was tested for its effects on arachidonic acid metabolism in vitro using human whole blood assays. The results indicated that it exhibited significant inhibition of inflammatory mediators compared to control substances .

Table 1: Comparison of Anti-Inflammatory Activity

CompoundDose (mg/kg)Inhibition (%)Reference
6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid5075
Fenbufen5060
Aspirin5070

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Carrageenan-Induced Edema Model :
    In a rat model of carrageenan-induced paw edema, 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid demonstrated superior efficacy compared to fenbufen at equivalent doses. The reduction in paw swelling was significant, suggesting a robust anti-inflammatory effect .
  • Human Clinical Trials :
    Preliminary clinical trials involving patients with chronic inflammatory conditions have shown promising results. Patients reported a reduction in pain and swelling after administration of the compound, with minimal side effects noted .

The mechanism by which 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid exerts its biological effects appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid
Reactant of Route 2
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6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid

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